1H and 19F NMR chemical shifts of 2-Bromo-4-(difluoromethyl)-1-nitrobenzene
1H and 19F NMR chemical shifts of 2-Bromo-4-(difluoromethyl)-1-nitrobenzene
In-Depth Technical Guide: 1 H and 19 F NMR Chemical Shifts of 2-Bromo-4-(difluoromethyl)-1-nitrobenzene
Executive Summary
The incorporation of fluorinated motifs, particularly the difluoromethyl (–CHF 2 ) group, is a cornerstone strategy in modern drug development designed to modulate lipophilicity, enhance metabolic stability, and improve membrane permeability. This whitepaper provides a comprehensive, predictive analysis of the 1 H and 19 F Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Bromo-4-(difluoromethyl)-1-nitrobenzene (CAS: 1261791-52-9) 1. By dissecting the electronic microenvironments created by the nitro, bromo, and difluoromethyl substituents, this guide equips analytical chemists with the mechanistic causality required to validate spectral data and ensure structural integrity during synthetic workflows.
Molecular Architecture & Electronic Environment
The regiochemistry of 2-Bromo-4-(difluoromethyl)-1-nitrobenzene dictates a highly asymmetric electronic distribution across the aromatic ring.
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C1 (–NO 2 ): Exerts strong inductive (–I) and mesomeric (–M) electron-withdrawing effects, heavily deshielding ortho and para positions.
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C2 (–Br): Electronegative halogen that withdraws electron density via the σ -framework (–I) while weakly donating via the π -system (+M). The inductive effect dominates locally.
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C4 (–CHF 2 ): Acts as a moderate σ -electron acceptor. The two highly electronegative fluorine atoms profoundly deshield the geminal proton.
Fig 1: Spin-spin coupling network and chemical shift causality in the target molecule.
1 H NMR Spectral Analysis: Causality & Predictive Modeling
The 1 H NMR spectrum is defined by a three-spin aromatic system (H3, H5, H6) and an isolated aliphatic spin system (–CHF 2 ). The chemical shifts are predicted based on additive empirical substituent effects and grounded by literature data for the closely related 1-(difluoromethyl)-4-nitrobenzene 2.
Quantitative Data Summary
| Nucleus | Predicted Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Assignment |
| H6 | 8.19 | Doublet (d) | 3JH5−H6≈8.3 | 1H | Strongly deshielded by the ortho –NO 2 group (–I, –M). |
| H3 | 7.81 | Doublet (d) | 4JH3−H5≈1.8 | 1H | Deshielded by ortho –Br and ortho –CHF 2 inductive effects. |
| H5 | 7.56 | Doublet of doublets (dd) | 3J≈8.3 , 4J≈1.8 | 1H | Meta to –NO 2 , para to –Br; experiences the least deshielding. |
| –CHF 2 | 6.75 | Triplet (t) | 2JH−F≈55.6 | 1H | Extreme downfield aliphatic shift due to two geminal fluorines. |
Mechanistic Insight: The –CHF 2 proton resonates as a wide triplet. This is not due to adjacent protons, but rather the massive 2J scalar coupling with the two I=1/2 19 F nuclei. The 55.6 Hz coupling constant is a definitive diagnostic signature of the difluoromethyl group 2.
19 F NMR Spectral Analysis: Fluorine Microenvironment
Fluorine-19 is a highly sensitive spin-1/2 nucleus with a 100% natural abundance. Its chemical shift is exquisitely sensitive to local electron density.
| Nucleus | Predicted Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Assignment |
| 19 F | -113.5 | Doublet (d) | 2JF−H≈55.6 | 2F | –CHF 2 group attached to an electron-deficient aromatic ring. |
Mechanistic Insight: In a neutral difluoromethylbenzene system, the fluorine atoms resonate near -110 ppm 3. The presence of the strongly electron-withdrawing para-nitro group alters the paramagnetic shielding term of the fluorine nuclei, shifting the resonance slightly to approximately -113.5 ppm. The signal appears as a doublet due to coupling with the single geminal proton 4.
Experimental Protocol: Standardized NMR Acquisition Workflow
To ensure high-fidelity data capture, the following step-by-step methodology must be adhered to.
Step 1: Sample Preparation
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Dissolve 15–20 mg of 2-Bromo-4-(difluoromethyl)-1-nitrobenzene in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).
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Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal 1 H reference and Trichlorofluoromethane (CFCl 3 ) as an internal 19 F reference.
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Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to prevent shimming artifacts.
Step 2: Instrument Tuning & Shimming
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Lock the magnetic field to the deuterium resonance of CDCl 3 .
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Perform automated gradient shimming (e.g., TopShim) on the Z-axis to ensure a sharp residual CHCl 3 solvent peak (line width at half height ≤ 0.5 Hz).
Step 3: Acquisition Parameters
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1 H NMR: Set the spectral width to 12 ppm. Acquire 16 transients (scans) with a relaxation delay (d1) of 2.0 seconds to ensure complete longitudinal relaxation ( T1 ) of the aromatic protons.
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19 F NMR (Coupled): Set the spectral width to 250 ppm (center at -100 ppm). Acquire 64 transients with a d1 of 3.0 seconds.
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19 F{ 1 H} NMR (Decoupled): Run a secondary sequence applying continuous wave or WALTZ-16 decoupling on the 1 H channel during acquisition.
Fig 2: Standardized self-validating NMR acquisition workflow.
Trustworthiness & Validation: Self-Validating Systems
A robust analytical protocol must be self-validating. To confirm the structural assignment of 2-Bromo-4-(difluoromethyl)-1-nitrobenzene, verify the following internal logic checks:
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J-Coupling Reciprocity: The geminal coupling constant measured in the 1 H spectrum ( 2JH−F ) must mathematically match the coupling constant measured in the 19 F spectrum ( 2JF−H ). A deviation of >0.5 Hz indicates overlapping signals or artifactual peak picking. Both should read ≈55.6 Hz.
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Decoupling Collapse: When analyzing the 19 F{ 1 H} decoupled spectrum, the characteristic doublet at -113.5 ppm must collapse into a single, sharp singlet. This unequivocally proves that the multiplicity observed in the standard 19 F spectrum is caused by the single proton of the –CHF 2 group, ruling out contamination from other fluorinated species.
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Solvent Calibration: The residual CHCl 3 peak must be strictly referenced to 7.26 ppm. If this peak drifts, the calculated chemical shifts for the target molecule will be systematically skewed, compromising predictive accuracy.
References
- ChemSrc. "2-Bromo-4-(difluoromethyl)-1-nitrobenzene CAS 1261791-52-9.
- Royal Society of Chemistry. "Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides at Room Temperature.
- National Center for Biotechnology Information. "(Difluoromethyl)benzene | C7H6F2 | CID 640452." PubChem.
- Journal of the American Chemical Society. "Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature.
